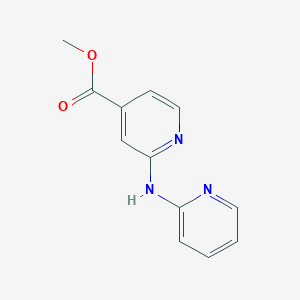
6-(Benzyloxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 2H-chromen-2-one as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting 6-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2H-chromen-2-one and benzyl bromide.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(Benzyloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2H-chromen-2-one: Lacks the benzyloxy group but shares the chromen-2-one core structure.
6-Methoxy-2H-chromen-2-one: Contains a methoxy group instead of a benzyloxy group at the 6th position.
7-Benzyloxy-2H-chromen-2-one: The benzyloxy group is at the 7th position instead of the 6th position.
Uniqueness
6-(Benzyloxy)-2H-chromen-2-one is unique due to the specific positioning of the benzyloxy group at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
6-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H12O3/c17-16-9-6-13-10-14(7-8-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clé InChI |
PIGPQOWBJPLRTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate](/img/structure/B8457324.png)

![Carbamic acid,[4-(2,3-dihydro-6-nitro-1-oxo-1h-isoindol-4-yl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8457333.png)

![8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8457342.png)
![4-[2-(Aminooxy)ethyl]benzonitrile](/img/structure/B8457351.png)



